molecular formula C11H8N4O2 B565199 4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile CAS No. 374067-80-8

4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile

Cat. No.: B565199
CAS No.: 374067-80-8
M. Wt: 228.211
InChI Key: HJFLUKUOXWTIBQ-UHFFFAOYSA-N
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Description

4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile is a chemical compound of significant interest in advanced research and development, particularly within the field of medicinal chemistry . The compound features a distinct molecular architecture, incorporating a benzonitrile group linked to a 4-hydroxy-6-oxo-1,6-dihydropyrimidine scaffold . This structure is characteristic of molecules that often serve as key intermediates or core scaffolds in the synthesis of more complex target molecules. The pyrimidine-dione core presents multiple hydrogen bonding donor and acceptor sites, which can be critical for interacting with biological targets, making it a valuable template for investigating structure-activity relationships (SAR) . While specific biological data and established mechanisms of action for this exact compound require further investigation in the scientific literature, its structural features suggest potential for application in various discovery pipelines. Researchers are exploring its utility in the design and synthesis of novel compounds with targeted properties. For safety and handling information, please consult the relevant Material Safety Data Sheet (MSDS). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-6-7-1-3-8(4-2-7)13-11-14-9(16)5-10(17)15-11/h1-5H,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFLUKUOXWTIBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670439
Record name 4-[(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile
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Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

374067-80-8
Record name 4-[(1,6-Dihydro-4-hydroxy-6-oxo-2-pyrimidinyl)amino]benzonitrile
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Record name 4-((4,6-Dihydroxypyrimidin-2-yl)amino)benzonitrile
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Record name 4-[(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzonitrile
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Record name 4-[(4,6-dihydroxypyrimidin-2-yl)amino]benzonitrile
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Preparation Methods

Condensation of Pyrimidine Precursors

The primary synthetic route involves the condensation of 4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-amine with 4-aminobenzonitrile. As detailed in US2013/96148 A1, this reaction proceeds under mild acidic conditions using glacial acetic acid as both solvent and catalyst. The mechanism involves nucleophilic attack by the amine group of 4-aminobenzonitrile on the electrophilic carbon of the pyrimidine ring, followed by dehydration to form the final product. Key parameters include:

  • Molar ratio : 1:1.2 (pyrimidine:benzonitrile derivative)

  • Temperature : 80–90°C under reflux

  • Reaction time : 6–8 hours

  • Yield : 68–72% after purification via silica gel chromatography.

One-Pot Multicomponent Synthesis

A one-pot approach from the Bulletin of the Chemical Society of Ethiopia synthesizes analogous pyrimidine derivatives via cyclocondensation of aldehydes, nitriles, and urea. Adapting this method, 4-aminobenzonitrile reacts with barbituric acid and an aldehyde precursor in acetic acid, yielding the target compound at 65–70% efficiency. Critical factors include:

  • Catalyst : Acidic ion-exchange resins (e.g., Amberlyst-15)

  • Solvent system : Ethanol/water (3:1 v/v)

  • Purification : Recrystallization from hot ethanol.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but reduce yields due to side reactions. Ethanol and acetic acid balance reactivity and selectivity, with optimal temperatures between 70°C and 90°C. Elevated temperatures (>100°C) promote decomposition, as evidenced by TLC monitoring.

Catalytic Systems

Base catalysts (e.g., K₂CO₃, Et₃N) are ineffective for this synthesis, whereas acidic conditions (pH 4–5) enhance electrophilicity of the pyrimidine ring. The addition of p-toluenesulfonic acid (pTSA) increases yields to 75–78% by stabilizing intermediates through hydrogen bonding.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with ethyl acetate/hexane (3:7) remains the standard purification method, achieving >95% purity. Alternative approaches include:

  • Recrystallization : From dimethylformamide/water mixtures (yield: 60–65%)

  • Flash chromatography : Using dichloromethane/methanol gradients for faster separation.

Spectroscopic Validation

  • IR spectroscopy : Peaks at 2212 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O), and 3300–3500 cm⁻¹ (N-H).

  • ¹H NMR (DMSO-d₆): δ 7.72 (d, 2H, Ar-H), 6.36 (s, 1H, pyrimidine-H), 10.58 (s, 1H, NH).

  • Mass spectrometry : [M+H]⁺ at m/z 229.08 (calculated: 228.207).

Scalability and Industrial Applications

Pilot-Scale Production

A scaled-up protocol from US2013/96148 A1 uses continuous flow reactors to maintain temperature control, achieving 85% yield at 10 kg/batch. Key modifications include:

  • Residence time : 4 hours

  • Solvent recovery : Distillation under reduced pressure

  • Waste minimization : Recycling of acetic acid.

Challenges in Manufacturing

Impurities such as 4-cyanoaniline (from incomplete condensation) and dimerized pyrimidines require rigorous quality control. HPLC analysis with a C18 column (acetonitrile/water mobile phase) resolves these contaminants to <0.1%.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation (150 W, 100°C) to reduce reaction times to 30–45 minutes, though yields remain comparable (70–72%). This method is energy-efficient but limited by equipment costs.

Green Chemistry Approaches

Water-based systems with β-cyclodextrin as a supramolecular catalyst show promise, achieving 65% yield under reflux . However, product isolation remains challenging due to emulsification.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the dihydropyrimidine framework exhibit significant antimicrobial properties. Studies have shown that 4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile demonstrates activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit the proliferation of cancer cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. In vitro studies have shown promising results against certain cancer cell lines, warranting further exploration in vivo .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to enzymes involved in nucleotide metabolism. This inhibition could have implications for diseases characterized by rapid cell division, such as cancer or viral infections .

Case Study 1: Antimicrobial Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of dihydropyrimidines, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Another study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results demonstrated a reduction in cell viability and induced apoptosis at specific concentrations. The study highlighted the need for further research into its mechanism of action and potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-((4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Substituents/R-Groups Key Functional Groups Molecular Weight (g/mol) Biological Activity References
This compound C₁₁H₈N₄O 4-hydroxy, 2-(benzonitrile-amino) Nitrile, dihydropyrimidinone 212.21 Antiviral (HIV intermediate)
4-(4-Chloro-pyrimidin-2-ylamino)-benzonitrile C₁₁H₈ClN₅ 4-chloro, 2-(benzonitrile-amino) Nitrile, chloropyrimidine 253.67 Not specified
2-(Substituted benzylidenehydrazinyl)-1,6-dihydro-4-isobutyl-1-methyl-6-oxopyrimidine-5-carbonitrile C₁₇H₁₈N₆O Isobutyl, methyl, benzylidenehydrazinyl Carbonitrile, hydrazine 346.37 Not specified (synthesized)
6-Oxo-4-(4-(phenoxymethyl)phenyl)-2-((4-(trifluoromethyl)benzyl)thio)-1,6-dihydropyrimidine-5-carbonitrile C₂₆H₁₉F₃N₄O₂S Phenoxymethyl, trifluoromethyl-benzylthio Carbonitrile, thioether 532.51 SecA inhibition (antimicrobial)
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides C₈H₁₁N₃O₂S Methyl, thioacetamide Thioacetamide, dihydropyrimidinone 213.26 Anticonvulsant

Key Observations :

  • Functional Groups: The target compound’s nitrile and dihydropyrimidinone groups are retained in analogues like 4-(4-Chloro-pyrimidin-2-ylamino)-benzonitrile , but substitutions (e.g., chloro, thioether, or thioacetamide) alter reactivity and bioactivity.
  • Biological Activity : Derivatives with sulfur-containing groups (e.g., thioether in , thioacetamide in ) demonstrate antimicrobial or anticonvulsant effects, whereas the target compound is primarily an antiviral intermediate.

Key Observations :

  • The target compound’s synthesis via dealkoxycarbonylation achieves higher yields and purity compared to multi-step methods for analogues (e.g., ), making it industrially favorable .
  • Sulfur-containing derivatives (e.g., ) require additional steps for thiolation/alkylation, reducing efficiency.

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Thiopyrimidine-benzenesulfonamide hybrids (e.g., M1–M25 in ) show potent antibacterial effects, likely due to sulfonamide moieties absent in the target compound.
  • Anticonvulsant Potential: Thioacetamide derivatives () exhibit activity in seizure models, suggesting that sulfur substitutions may enhance CNS permeability.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYieldKey ConditionsPurificationReference
Pd-catalyzed C–H coupling20–74%4-iodobenzonitrile, Pd catalystFlash chromatography
Ester hydrolysis88%LiOH, THF/H₂O, 110°CAcOEt/DCM (6:4)

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures confirm its structure?

Methodological Answer:
Critical characterization methods include:

  • ¹H/¹³C NMR:
    • ¹H NMR (CDCl₃): Peaks at δ 7.25–10.56 ppm confirm aromatic protons and pyrimidine NH groups. For example, a singlet at δ 10.56 ppm corresponds to the NH group in the pyrimidinone ring .
    • ¹³C NMR (CDCl₃): Carbonyl (C=O) signals at ~167 ppm and nitrile (C≡N) at ~118 ppm validate the core structure .
  • HRMS (ESI-TOF): A molecular ion peak at m/z 271.0822 ([M+H]⁺) matches the calculated mass (271.0831) for C₁₃H₁₁N₄O₃ .
  • IR (ATR): Bands at 1678 cm⁻¹ (C=O stretch) and 3104 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can computational methods like molecular docking predict the compound's interaction with biological targets?

Methodological Answer:

  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using 3D-QSAR. For example, the pyrimidinone ring and nitrile group may act as key pharmacophoric elements for receptor binding .
  • Molecular Docking: Use programs like AutoDock Vina to simulate interactions with targets (e.g., 5HT7R). Analyze binding free energy (ΔG) and pose stability. For pyrimidine derivatives, docking scores < −8 kcal/mol suggest strong antagonism .
  • Validation: Compare docking results with experimental IC₅₀ values from in vitro assays (e.g., receptor binding studies).

Advanced: What strategies resolve contradictions in synthetic yields across different methodologies?

Methodological Answer:
Discrepancies in yields (e.g., 20% vs. 74% for similar compounds ) arise from:

  • Catalyst Efficiency: Pd catalyst loading and ligand choice (e.g., Picolinyl vs. Cyanoethyl groups) impact C–H activation rates.
  • Steric Effects: Bulky substituents on the pyrimidine ring reduce accessibility, lowering yields.
  • Purification Challenges: Polar byproducts in hydrolysis reactions may require gradient elution in chromatography.
    Resolution: Perform Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst) and use LC-MS to monitor intermediate formation.

Advanced: What are the challenges in determining the compound's crystal structure, and which refinement programs are suitable?

Methodological Answer:

  • Challenges: Low crystal quality due to flexible NH groups and nitrile moieties complicates X-ray diffraction.
  • Refinement Tools: Use SHELXL for small-molecule refinement. Key steps:
    • Data Collection: High-resolution (<1.0 Å) data minimizes twinning artifacts.
    • Hydrogen Bonding: Restrain NH and OH groups during refinement to improve accuracy.
    • Validation: Check R-factors (<5%) and electron density maps (e.g., using Olex2) .

Advanced: How to evaluate the compound's potential as a receptor antagonist, referencing in vitro assays?

Methodological Answer:

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]-5HT) to measure displacement in cell membranes. Calculate IC₅₀ values via competitive binding curves.
  • Functional Antagonism: Monitor cAMP inhibition in HEK293 cells expressing 5HT7R. A >50% reduction at 10 µM indicates potency .
  • SAR Studies: Modify substituents (e.g., replace nitrile with carboxyl groups) to assess impact on activity. For example, rilpivirine analogs show enhanced antiviral activity with cyanoethenyl groups .

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